molecular formula C16H15NO4 B12678704 (R)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid CAS No. 54582-01-3

(R)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid

Cat. No.: B12678704
CAS No.: 54582-01-3
M. Wt: 285.29 g/mol
InChI Key: VYRLGZVBBQVMRK-OAHLLOKOSA-N
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Description

®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is an organic compound that features both a hydroxyl group and an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid typically involves the reaction of phenylacetic acid with 4-hydroxyphenylamine under specific conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ®-(4-Hydroxyphenyl)(phenylacetamido)acetone.

    Reduction: Formation of ®-(4-Hydroxyphenyl)(phenylamino)acetic acid.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can interact with receptors or other proteins, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the hydroxyl and amide groups, making it less versatile in chemical reactions.

    4-Hydroxyphenylacetic acid:

    Phenylacetamide: Contains an amide group but lacks the hydroxyl group, reducing its reactivity.

Uniqueness

®-(4-Hydroxyphenyl)(phenylacetamido)acetic acid is unique due to the presence of both hydroxyl and amide groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

54582-01-3

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetic acid

InChI

InChI=1S/C16H15NO4/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2,(H,17,19)(H,20,21)/t15-/m1/s1

InChI Key

VYRLGZVBBQVMRK-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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